molecular formula C13H7Cl2N5S B2617027 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-52-9

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2617027
CAS No.: 303150-52-9
M. Wt: 336.19
InChI Key: AMRXYHTYRLSJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with a triazolopyrimidine derivative under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzyl position .

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets in microbial cells. The compound likely inhibits key enzymes or disrupts cellular processes essential for the survival and proliferation of bacteria and fungi. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
  • 2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile

Uniqueness

2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the dichlorobenzyl group, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different potency and spectrum of activity against microbial targets .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5S/c14-10-2-1-9(11(15)3-10)7-21-13-18-12-17-5-8(4-16)6-20(12)19-13/h1-3,5-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXYHTYRLSJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN3C=C(C=NC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.